1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt
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Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple sulfonic acid groups and azo linkages, making it a valuable substance in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of azo linkages through diazotization and coupling reactions. The final step involves the lithiation of the compound to form the trilithium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and azo coupling reactions under controlled conditions. The process requires precise temperature and pH control to ensure the correct placement of functional groups and to achieve high yields. The final product is purified through crystallization or other separation techniques to obtain the desired trilithium salt form.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt has numerous applications in scientific research:
Chemistry: Used as a chromophore in capillary electrophoresis and as a dopant in polymerization reactions.
Biology: Employed in staining techniques and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow it to participate in electron transfer reactions. These properties make it effective in applications such as staining and as a chromophore in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
- 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
- 1,5-Naphthalenedisulfonic acid tetrahydrate
Uniqueness
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is unique due to its combination of multiple sulfonic acid groups and azo linkages, which provide distinct chemical and physical properties. Its trilithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
65150-87-0 |
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Molecular Formula |
C32H19Li3N4O11S3 |
Molecular Weight |
752.6 g/mol |
IUPAC Name |
trilithium;8-hydroxy-7-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C32H22N4O11S3.3Li/c37-26-14-9-20-3-1-2-4-25(20)30(26)35-33-22-10-5-18(6-11-22)19-7-12-23(13-8-19)34-36-31-28(50(45,46)47)16-21-15-24(48(39,40)41)17-27(49(42,43)44)29(21)32(31)38;;;/h1-17,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
VDCCPJUPMFXAKA-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O |
Origin of Product |
United States |
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